N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide
Description
N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of fluorine atoms and hydroxyl groups attached to a phenyl ring
Properties
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-16(2,11-5-3-4-6-12(11)17)15(21)19-14-8-7-10(20)9-13(14)18/h3-9,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUFSHPHGSKECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)C(=O)NC2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-4-hydroxybenzaldehyde and 2-fluorobenzylamine.
Formation of Intermediate: The aldehyde group of 2-fluoro-4-hydroxybenzaldehyde is first converted to an imine by reacting with 2-fluorobenzylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amidation: The final step involves the amidation of the amine with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a potent compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)-2-phenyl-2-methylpropanamide: Lacks the fluorine atoms, which may result in different pharmacokinetic properties.
N-(2-fluoro-4-hydroxyphenyl)-2-phenyl-2-methylpropanamide: Contains only one fluorine atom, potentially altering its biological activity.
N-(2-fluoro-4-hydroxyphenyl)-2-(2-chlorophenyl)-2-methylpropanamide: Substitution of fluorine with chlorine may affect its reactivity and interaction with molecular targets.
Uniqueness
N-(2-fluoro-4-hydroxyphenyl)-2-(2-fluorophenyl)-2-methylpropanamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
